1-(4-Fluorobenzyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLBWYABRIQTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327128 | |
| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492426-35-4 | |
| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Pyrazole Formation and Transformations
Reaction Mechanisms of Cyclization and Aromatization
The most prevalent method for synthesizing the pyrazole (B372694) core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov For the synthesis of a 3-aminopyrazole (B16455) like 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine, the key precursors are (4-fluorobenzyl)hydrazine (B1339234) and a β-ketonitrile.
The mechanism is a multi-step process initiated by the nucleophilic attack of the hydrazine on one of the carbonyl or nitrile functional groups. beilstein-journals.org
Key Mechanistic Steps:
Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of (4-fluorobenzyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This step is often acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. nih.gov
Formation of Hydrazone Intermediate: This initial attack leads to the formation of a carbinolamine intermediate, which subsequently dehydrates to form a stable hydrazone. beilstein-journals.orgrsc.org
Intramolecular Cyclization: The crucial ring-forming step occurs when the second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the carbon atom of the nitrile group. beilstein-journals.org This intramolecular cyclization results in a five-membered non-aromatic ring intermediate.
Table 1: Generalized Steps in the Cyclization and Aromatization of 3-Aminopyrazoles
| Step | Description | Intermediate Formed |
|---|---|---|
| 1 | Nucleophilic attack of hydrazine on the ketone carbonyl group of a β-ketonitrile. | Carbinolamine |
| 2 | Dehydration to form a hydrazone. | Hydrazone |
| 3 | Intramolecular nucleophilic attack of the second hydrazine nitrogen on the nitrile carbon. | Cyclic imine (non-aromatic) |
| 4 | Tautomerization and aromatization. | Aromatic 3-aminopyrazole |
The regioselectivity of the initial attack can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl component. rsc.orgrsc.org
Addition-Ring Opening-Ring Closure (ANRORC) Pathways
While direct cyclocondensation is common, pyrazole rings can also be formed through rearrangement pathways, most notably the Addition-Ring Opening-Ring Closure (ANRORC) mechanism. rsc.org This pathway involves the transformation of one heterocyclic system into another.
A classic example is the conversion of a pyrimidine (B1678525) into a pyrazole. nih.gov When treated with hydrazine at high temperatures, pyrimidine can undergo a ring contraction. nih.gov More recent studies have shown that activating the pyrimidine ring, for instance through N-trifluoromethylsulfonylation, allows the reaction to proceed under much milder conditions. alfa-chemistry.com
The generalized ANRORC mechanism proceeds as follows:
Addition of the Nucleophile (AN): A potent nucleophile, such as hydrazine, attacks an electrophilic carbon on the starting heterocycle (e.g., pyrimidine). This leads to the formation of a covalent adduct.
Ring Opening (RO): The initial ring system opens to form a more flexible, open-chain intermediate.
Ring Closure (RC): The intermediate then undergoes an intramolecular cyclization in a different manner, leading to the formation of a new, thermodynamically more stable heterocyclic ring, such as pyrazole.
Studies on 3-methyl-1,4-dinitro-1H-pyrazole reacting with arylhydrazines have also proposed an ANRORC mechanism, where the reaction yields a mixture of regioisomers through a complex pathway of nucleophilic addition, opening of the pyrazole ring, and subsequent re-closure. researchgate.net This type of mechanism highlights the dynamic nature of heterocyclic rings and provides an alternative synthetic strategy where direct cyclization might be challenging. rsc.orgresearchgate.net
Electrophilic and Nucleophilic Attack Patterns in Pyrazole Systems
The reactivity of the pyrazole ring is dictated by the electron distribution, which is heavily influenced by the two adjacent nitrogen atoms. The pyrazole ring is considered an electron-rich aromatic system. nih.gov
N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes two electrons to the aromatic π-system. It is generally non-basic and can be deprotonated in the presence of a strong base. chemicalbook.compharmaguideline.com
N2 (Pyridine-like): This nitrogen is also sp²-hybridized but contributes only one electron to the aromatic system. Its lone pair resides in an sp² orbital in the plane of the ring, making this nitrogen basic and nucleophilic. nih.govchemicalbook.com
The presence of these two nitrogen atoms leads to a distinct pattern of reactivity:
Electrophilic Attack: The electron density in the pyrazole ring is highest at the C4 position. chemicalbook.combohrium.com Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur at this site. researchgate.netscribd.com The C3 and C5 positions are comparatively electron-deficient. imperial.ac.uk
Nucleophilic Attack: The C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are electron-poor and thus susceptible to nucleophilic attack. nih.govchemicalbook.comresearchgate.net
For This compound , the substituents significantly modify this intrinsic reactivity. The 3-amino group is a strong electron-donating group, which would further increase the electron density of the ring, particularly at the C4 position, making it even more reactive towards electrophiles. Conversely, the electron-donating nature of the amino group would decrease the susceptibility of the C3 position to nucleophilic attack. The 1-(4-fluorobenzyl) group primarily introduces steric hindrance around the N1 and C5 positions.
Table 2: Reactivity Patterns of the Unsubstituted Pyrazole Ring
| Ring Position | Nature | Electron Density | Typical Reaction |
|---|---|---|---|
| N1 | Pyrrole-like, acidic | High (lone pair in π-system) | Deprotonation, Alkylation |
| N2 | Pyridine-like, basic | Lone pair in sp² orbital | Protonation, Alkylation |
| C3 | Electrophilic | Low | Nucleophilic Attack |
| C4 | Nucleophilic | High | Electrophilic Attack |
| C5 | Electrophilic | Low | Nucleophilic Attack |
Transition State Analysis in Pyrazole Synthesis
Understanding the transition states involved in pyrazole synthesis is key to explaining reaction rates, regioselectivity, and the influence of catalysts. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling these transient structures. researchgate.netresearchgate.net
In the Knorr pyrazole synthesis, kinetic studies and computational models have provided deep insights. For many years, the mechanism was empirically understood, but recent studies using techniques like transient flow have revealed complexities such as autocatalysis and previously unidentified intermediates. rsc.orgrsc.org
Key findings from transition state analyses include:
Rate-Determining Step: Analysis often confirms that the dehydration of the cyclic hydroxylpyrazolidine intermediate to form the final aromatic pyrazole is the rate-determining step, possessing the highest energy transition state under neutral conditions. rsc.org
Role of Catalysis: Acid catalysis lowers the activation energy of the reaction. nih.gov Transition state calculations show that protonation of a carbonyl oxygen makes the carbon atom more electrophilic, facilitating the initial nucleophilic attack by the hydrazine and the subsequent cyclization step. nih.gov
Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. rsc.org By calculating the activation energies for the transition states of the two competing pathways (i.e., initial attack at one carbonyl versus the other), the product ratio can often be predicted. These calculations typically show that the pathway with the lower energy transition state is favored, and that steric and electronic factors of the substituents play a crucial role in determining these energies. researchgate.net
For the synthesis of this compound, transition state analysis would help predict the regioselectivity of the initial condensation between (4-fluorobenzyl)hydrazine and the β-ketonitrile, ensuring the formation of the desired 3-amino isomer over the 5-amino alternative.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Activity
The biological activity of pyrazole (B372694) derivatives, including 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine, is dictated by the specific arrangement and nature of substituents on the core ring. Structure-Activity Relationship (SAR) studies are essential for understanding how these structural features influence interactions with biological targets.
Key structural components determining activity include:
The Pyrazole Core: The pyrazole ring itself is a critical pharmacophore. It frequently engages in crucial interactions, such as forming hydrogen bonds with the hinge region of protein kinases, which is a common target for this class of compounds. mdpi.comnih.gov The aromatic nature of the pyrazole ring also allows for π-π stacking interactions with amino acid residues like Thr315 in the Bcr-Abl kinase. nih.gov
Substituents at N1 Position: The group attached to the N1 position of the pyrazole ring significantly influences the compound's properties and binding affinity. In the case of this compound, the 4-fluorobenzyl group occupies this position. The nature of the aryl ring and its substituents at this position can modulate polarity and steric interactions within the binding pocket. SAR studies have shown that substituents on an N1-aryl ring can drastically alter potency. For instance, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromo, chloro, and methyl substituents in the para-position of the aryl ring led to increased potency against Trypanosoma cruzi. nih.gov
Substituents at C3 Position: The 3-amine group in this compound is a key determinant of its activity. Basic nitrogen atoms can form critical interactions with acidic amino acid residues in target proteins. For example, in a series of p38 MAP kinase inhibitors, the addition of a basic nitrogen was hypothesized and confirmed to induce an interaction with an aspartate residue (Asp112) in the enzyme's active site. nih.gov
Substituents at other positions (C4, C5): Modifications at other positions on the pyrazole ring are also used to fine-tune activity and selectivity. For example, linking substituents at the 5-position of pyrazoles has been a strategy in developing inhibitors for p38 MAP kinase. nih.gov
The following table summarizes the impact of various structural modifications on the biological activity of pyrazole-based compounds, based on findings from multiple studies.
| Modification | Target/Activity | Observed Effect | Reference(s) |
| Replacement of 2-aminopyrimidine (B69317) with a pyrazole ring | Akt Kinase Inhibition | Improved inhibitory effect; pyrazole provides a critical hydrogen bond to the kinase hinge region. | mdpi.com |
| Addition of a basic nitrogen to the molecule | p38 MAP Kinase Inhibition | Induces a specific interaction with Asp112 residue. | nih.gov |
| Para-substitution (Br, Cl, CH3) on N1-aryl ring | Anti-Trypanosoma cruzi activity | Increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives. | nih.gov |
| Addition of a methyl group to the pyrazole ring | General Biological Activity | Can improve interactions with hydrophobic domains at the protein binding site. | nih.gov |
Impact of Fluoro-Substituents on Molecular Interactions
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. olemiss.edu The 4-fluoro substituent on the benzyl (B1604629) group of this compound is not merely a passive addition; it actively modulates the molecule's physicochemical properties and its interactions with biological targets.
The key effects of fluorine substitution include:
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence creates a strong C(δ+)-F(δ-) dipole. This alters the local electronic environment, which can influence pKa values of nearby functional groups and enhance interactions such as hydrogen bonding and electrostatic interactions with target proteins. researchgate.netsci-hub.se
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. sci-hub.se Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and bioavailability of the compound. olemiss.edusci-hub.se
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape for receptor binding.
Research has shown that pyrazole compounds with a fluorine atom at the para-position of a phenyl ring exhibit significant antinociceptive effects. nih.gov The introduction of fluorine atoms into pyrazole structures is a common strategy for improving the inhibitory effects of pesticides and fungicides. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. ej-chem.org QSAR studies are instrumental in understanding the SAR of pyrazole derivatives and in designing new, more potent analogs.
Various QSAR methodologies have been applied to pyrazole-based compounds:
2D-QSAR: This approach uses 2D structural descriptors to build a mathematical model. In studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D-QSAR models were developed using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). acs.orgnih.gov These models indicated that the inhibitor activity was significantly influenced by adjacency and distance matrix descriptors. acs.org
3D-QSAR: These methods consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. For aminopyrimidinyl pyrazole analogs designed as PLK1 inhibitors, hybrid 3D-QSAR models were developed that showed good statistical results and predictive power. nih.govmdpi.com Similarly, 3D-QSAR models for 1H-Pyrazole analogs as EGFR inhibitors also exhibited excellent predictive capacity. researchgate.net
5D-QSAR: This is a more advanced methodology that incorporates different induced-fit models. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors revealed the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for biological activity. nih.gov
These QSAR models provide valuable insights into the structural requirements for activity and allow for the virtual screening and prediction of the biological activity of newly designed compounds before their synthesis. nih.govijsdr.org
The table below outlines different QSAR models applied to pyrazole derivatives and their key findings.
| QSAR Methodology | Compound Class | Key Findings/Descriptors | Reference(s) |
| 2D-QSAR (SW-MLR, PLS) | 1H-pyrazole-1-carbothioamide derivatives | Activity influenced by adjacency distance matrix descriptors. | acs.orgnih.gov |
| 3D-QSAR (CoMFA, CoMSIA) | Aminopyrimidinyl pyrazole analogs | Generated robust and predictive models for designing potent PLK1 inhibitors. | nih.govmdpi.com |
| 5D-QSAR | 1H-pyrazole derivatives | Highlighted contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to EGFR inhibition. | nih.gov |
| 2D & 3D QSAR | Pyrazolyl-thiazolinone derivatives | Models used to design new chemical entities with potential anticancer activity. | ijsdr.org |
Rational Design Principles for Pyrazole-Based Scaffolds
The development of novel drugs based on the pyrazole scaffold is guided by rational design principles that integrate SAR data, structural biology, and computational chemistry. The pyrazole ring is considered a privileged scaffold, making it an excellent starting point for drug discovery. mdpi.comingentaconnect.com
Key principles in the rational design of pyrazole-based compounds include:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD can be employed. This involves using techniques like molecular docking to predict how a ligand binds to the target's active site. researchgate.net For example, a binding model based on the crystal structure of an inhibitor bound to the p38 enzyme was used to guide the design of a new series of pyrazole inhibitors. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target. QSAR and pharmacophore modeling are key LBDD techniques used to identify the essential structural features required for bioactivity. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring can serve as a bioisosteric replacement for other aromatic or heterocyclic rings to improve drug-like properties. mdpi.com For instance, replacing a benzene (B151609) ring with a pyrazole fragment in a series of Aurora kinase inhibitors resulted in compounds that were not only potent but also less lipophilic. mdpi.com
Combinatorial Chemistry and Virtual Screening: To explore a vast chemical space, large libraries of pyrazole-based structures can be generated computationally. nih.gov These virtual libraries can then be screened using docking and deep learning methods to identify the most promising candidates for synthesis and testing. researchgate.netnih.gov This integrated approach accelerates the discovery of novel inhibitors. nih.gov
The ultimate goal of these design principles is to optimize the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates, leveraging the unique and favorable characteristics of this versatile heterocyclic scaffold. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT Calculations)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. researchgate.netnih.gov
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine, this would involve calculating the most stable arrangement of its atoms in three-dimensional space. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. tandfonline.comtandfonline.com
These optimized parameters are critical for understanding the molecule's steric and electronic properties. The electronic structure describes the distribution and energy of electrons within the molecule, which dictates its chemical behavior.
Table 1: Hypothetical Optimized Geometrical Parameters (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data for this molecule is not available in the search results.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | N1-N2 (pyrazole) | ~1.34 Å |
| Bond Length | C3-NH2 (pyrazole) | ~1.37 Å |
| Bond Angle | C-N1-N2 (pyrazole) | ~110° |
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. chemrxiv.org An MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom on the benzyl (B1604629) group, indicating these are prime sites for electrophilic attack. The amino group's nitrogen would also exhibit a negative potential.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the amine hydrogens and the hydrogens on the aromatic ring, making them susceptible to nucleophilic attack. researchgate.net
This analysis is invaluable for predicting how the molecule will interact with other molecules and its potential sites of reactivity. chemrxiv.org
Natural Bonding Orbital (NBO) analysis examines the charge transfer and intramolecular interactions between orbitals. wisc.eduq-chem.com It provides a detailed picture of bonding, lone pairs, and delocalization effects (hyperconjugation). ijnc.ir
In an NBO analysis of this compound, key findings would include:
Hybridization: Determination of the hybridization state of each atom (e.g., sp², sp³).
Charge Transfer: Quantifying the electron density transfer from donor orbitals (like a nitrogen lone pair) to acceptor orbitals (like an antibonding C-C π* orbital). wisc.edu This reveals the stability conferred by intramolecular charge transfer. For example, delocalization of the lone pair on the amine nitrogen (N-donor) into the pyrazole ring's π* orbitals would be quantified.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO would likely be distributed over the electron-rich pyrazole ring and the amino group.
LUMO: Represents the ability to accept an electron. The LUMO would likely be centered on the pyrazole and the fluorobenzyl rings. wuxibiology.com
Table 2: Hypothetical Frontier Orbital Energies (Illustrative) This table is for illustrative purposes only, as specific calculated data for this molecule is not available in the search results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.9 to -6.5 |
| ELUMO | -1.0 to -1.5 |
Molecular Dynamics Simulations
While quantum chemical studies often focus on single, static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water or in a simulated biological environment, would reveal:
Conformational Changes: How the molecule flexes, rotates, and changes its shape over time. nih.gov
Solvent Interactions: The formation and breaking of hydrogen bonds with solvent molecules.
Binding Stability: If docked into a receptor site, MD simulations can assess the stability of the ligand-protein complex, providing insights into its potential biological activity. nih.govresearchgate.net
Prediction of Spectroscopic Properties
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:
Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra. The calculated frequencies for specific bond stretches (e.g., N-H, C-F, C=N) can help in the assignment of experimental spectral bands.
NMR Spectra: Calculation of the ¹H and ¹³C NMR chemical shifts. These theoretical values are highly valuable for confirming the molecular structure determined through experimental NMR.
Electronic Spectra: Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. researchgate.net
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and signal processing. Organic compounds, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to their potential for large molecular hyperpolarizabilities, fast response times, and structural tailorability. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ).
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO properties of molecules. These theoretical calculations allow for the investigation of structure-property relationships, enabling the rational design of new materials with enhanced NLO characteristics. Key parameters obtained from these calculations include the dipole moment (μ), which indicates the charge distribution, the linear polarizability (α), which describes the linear response of the electron cloud to an electric field, and the first-order hyperpolarizability (β), which quantifies the second-order NLO response.
While no specific theoretical studies on the NLO properties of this compound were found, research on structurally related pyrazole and pyrazoline derivatives provides insight into the potential NLO characteristics of this class of compounds. The presence of both electron-donating (amine) and electron-withdrawing (fluorobenzyl) groups, connected through the pyrazole π-system, suggests that this compound could exhibit NLO properties.
Theoretical investigations of various pyrazole derivatives have demonstrated that substitutions on the pyrazole ring significantly influence their NLO response. For instance, studies on pyrazole derivatives have shown that the introduction of different substituents can modulate the dipole moment, polarizability, and hyperpolarizability.
Below are tables of computationally derived NLO properties for some pyrazole derivatives, which can serve as a reference for understanding the potential NLO behavior of similar compounds. It is important to note that these values are for different, albeit related, molecules and are presented here for illustrative purposes. The calculations are typically performed using specific DFT functionals and basis sets, which can influence the resulting values.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α₀) [esu] | First Hyperpolarizability (β₀) [esu] |
|---|---|---|---|
| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrobenzoyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | - | - | 63.89 x 10⁻³⁰ |
| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | - | - | 48.83 x 10⁻³⁰ |
The data in Table 1, from a study on pyrrole (B145914) hydrazones, highlights how the incorporation of electron-withdrawing groups can influence the first hyperpolarizability. doi.org
| Compound | Dipole Moment (μ) [Debye] | Mean First Hyperpolarizability (β) [esu] |
|---|---|---|
| A specific pyrazole derivative (4c) from a DFT study | 4.3785 | 1.39 x 10⁻³⁰ |
The values in Table 2 are from a DFT calculation on a specific pyrazoline derivative, indicating that even without strong donor-acceptor groups, the pyrazole scaffold can exhibit a notable NLO response. researchgate.net The magnitude of the hyperpolarizability is a critical factor for a material's potential in NLO applications. These theoretical studies on related pyrazole compounds underscore the importance of computational chemistry in predicting and understanding the NLO properties of novel organic molecules.
Biological Target Identification and Molecular Interaction Studies in Vitro and in Silico
Enzyme Inhibition Studies
The therapeutic potential of pyrazole (B372694) derivatives often stems from their ability to inhibit specific enzymes involved in disease pathways. The following sections detail the enzyme inhibition profile of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine and related analogues.
Kinase Inhibition
The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors. mdpi.com Derivatives of this core structure have been extensively evaluated against a wide range of kinases, demonstrating the versatility of the pyrazole moiety in targeting the ATP-binding site of these enzymes.
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, have been identified as potent inhibitors of p38 MAP kinase. nih.gov These inhibitors function by binding to a distinct allosteric site, which is exposed when the enzyme adopts a specific conformation, leading to high selectivity and potency. nih.gov One of the most potent compounds in this class, BIRB 796, demonstrated picomolar affinity for the kinase. While direct inhibitory data for this compound is not specified, the broader class of pyrazole ureas shows significant activity against this target. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and various pyrazole-containing scaffolds have been explored as inhibitors. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent anticancer activity by targeting EGFR. dovepress.comsemanticscholar.org One 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative exhibited sub-micromolar inhibition of EGFR (IC₅₀ of 0.18 µM). dovepress.com Similarly, other pyrazole-thiadiazole and pyrazoline-based compounds have been synthesized and shown to inhibit EGFR, with some demonstrating IC₅₀ values in the low micromolar range against cancer cell lines. acs.org
Janus Kinase 1 (JAK1): Pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs). A regioisomeric switch in the substitution pattern of a pyrazol-5-amine core resulted in compounds that, while losing p38α inhibition, gained inhibitory activity against other kinases, including those over-expressed in tumors. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. Several studies have identified pyrazole-based compounds as potent CDK2 inhibitors. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore found in potent kinase inhibitors. mdpi.com For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity, with the most potent compound showing a Kᵢ value of 0.005 µM. nih.gov Another series based on a pyrazole and pyrazolo[1,5-a] pyrimidine (B1678525) scaffold also showed significant inhibitory effects against CDK2/cyclin A2. sci-hub.se
Lysine-Specific Demethylase 4 (KDM4/JMJD2) and Lysine-Specific Demethylase 5 (KDM5/JARID1): Histone demethylases are epigenetic regulators and emerging cancer targets. nih.govnih.gov Pyrazole derivatives have been discovered as inhibitors of the KDM5 family. nih.gov Specifically, a potent KDM5B inhibitor with a pyrazole core was identified, showing an IC₅₀ of 0.0244 µM. nih.gov This compound was found to inhibit cancer cell proliferation and migration. nih.gov The JARID1/KDM5 family of histone demethylases plays a significant role in the drug sensitivity of cancer cells, making inhibitors of this class therapeutically relevant. escholarship.org
Table 1: Kinase Inhibition by Representative Pyrazole Derivatives
| Kinase Target | Compound Class/Example | Activity (IC₅₀, Kᵢ) | Reference |
|---|---|---|---|
| p38 MAP Kinase | BIRB 796 (Diaryl urea) | pM affinity | |
| EGFR | 4-fluorophenyl pyrazolo[3,4-d]pyrimidine | 0.18 µM | dovepress.com |
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) | 0.005 µM | nih.gov |
| KDM5B/JARID1B | 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide (27ab) | 0.0244 µM | nih.gov |
Other Enzyme Targets
Beyond kinases, pyrazole derivatives have shown inhibitory activity against other enzyme classes. For example, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov
Receptor Binding and Ligand Activity
The structural features of this compound and its analogues allow for interaction with various G-protein coupled receptors (GPCRs) and nuclear receptors.
Neurotensin Receptors (NTS1, NTS2)
Neurotensin receptors, particularly NTS1 and NTS2, are involved in various physiological processes, including analgesia. nih.gov Research has led to the discovery of pyrazole-based compounds as selective nonpeptide ligands for these receptors. Starting from a nonselective compound, structural modifications led to the identification of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid. nih.govnih.govacs.org This compound, which features a 4-fluorophenyl-substituted pyrazole scaffold, demonstrated enhanced potency and binding affinity for the NTS2 receptor while showing no significant activity at the NTS1 receptor, thus appearing to be a selective NTS2 partial agonist. nih.govacs.org
Table 2: Neurotensin Receptor Activity of a Pyrazole Derivative
| Compound | Receptor | Activity | Reference |
|---|---|---|---|
| 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (7b) | rNTS1 | No binding activity | acs.org |
| rNTS2 | Potent partial agonist | acs.org |
Estrogen Receptor Alpha (ERα)
The estrogen receptor alpha (ERα) is a key therapeutic target in hormone-dependent cancers, such as breast cancer. mdpi.com Tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor. nih.gov Specific structural modifications, such as a p-hydroxyl group on the N(1)-phenyl ring and a C(4)-propyl substituent, can confer high affinity and selectivity for ERα over the ERβ subtype. nih.gov One such compound, propylpyrazole triol (PPT), binds to ERα with high affinity and acts as an ERα-specific agonist. nih.gov Another pyrazole-based compound, methyl-piperidino-pyrazole (B8055926) (MPP), was developed as an ERα-selective antagonist. nih.gov These studies highlight the potential of the pyrazole core to generate subtype-selective estrogen receptor modulators. nih.govresearchgate.netresearchgate.net
Adenosine (B11128) Receptors
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are GPCRs that modulate various physiological functions and are targets for conditions like Parkinson's disease. nih.gov Pyrazole-containing scaffolds have been incorporated into ligands for these receptors. For instance, a series of pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine (PTP) derivatives were developed to explore their affinity for adenosine receptor subtypes. nih.gov Interestingly, conjugating the PTP scaffold with a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety resulted in compounds with high affinity and selectivity for the human A₃ adenosine receptor, with the best compound showing a Kᵢ of 11 nM. nih.govresearchgate.net Another study identified compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core that displayed nanomolar binding affinities for both A₂ₐ and A₁ receptors. nih.gov
Table 3: Adenosine Receptor Affinity of a Pyrazole Derivative
| Compound Class/Example | Receptor Subtype | Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivative (Comp. 6) | hA₃ AR | 11 nM | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative (Comp. 11o) | hA₂ₐ AR | 13.3 nM | nih.gov |
| hA₁ AR | 55 nM | nih.gov |
Cellular Pathway Modulation and Mechanistic Investigations (In Vitro)No in vitro studies detailing the cellular effects of this compound are present in the available literature.
Cytotoxicity Studies against Specific Cell LinesSpecific IC50 or EC50 values from cytotoxicity assays of this compound against any cancer cell lines are not available in the public research domain.
This report underscores the necessity for direct experimental and computational research on this compound to elucidate its potential biological activities and therapeutic relevance.
Derivatization Strategies and Analogue Synthesis
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity allows for various functionalization reactions. globalresearchonline.net The primary sites for modification on the 1-(4-fluorobenzyl)-1H-pyrazol-3-amine core are the C4 and C5 positions of the pyrazole ring and the exocyclic amino group at C3.
Electrophilic Substitution: The C4 position of the 1,3-disubstituted pyrazole ring is generally the most susceptible to electrophilic attack. Reactions such as halogenation, nitration, and formylation (e.g., via the Vilsmeier-Haack reaction) can introduce substituents at this position. nih.govwisdomlib.org For instance, thiocyanation and selenocyanation of pyrazole skeletons can be achieved using reagents like PhICl₂ and NH₄SCN/KSeCN, providing 4-functionalized pyrazoles. beilstein-journals.org
Reactions of the Amino Group: The 3-amino group is a key handle for derivatization. It can undergo acylation, sulfonylation, and condensation reactions with various electrophiles. A particularly fruitful strategy involves the cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic systems. This approach leads to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in drug discovery. mdpi.comnih.gov
Table 1: Examples of Pyrazole Ring Functionalization Strategies
| Reaction Type | Position | Reagents/Conditions | Resulting Moiety | Reference |
|---|---|---|---|---|
| Halogenation | C4 | N-Halosuccinimide (NCS, NBS) | -Cl, -Br | globalresearchonline.net |
| Formylation | C4 | Vilsmeier-Haack (POCl₃, DMF) | -CHO | nih.govwisdomlib.org |
| Acylation | N at position 3 (Amine) | Acyl chlorides, Anhydrides | -NHCOR | researchgate.net |
| Cyclocondensation | N at position 3 and N2 of pyrazole | β-ketoesters, malonates | Fused Pyrazolo[1,5-a]pyrimidine ring | nih.gov |
Modification of the Benzyl (B1604629) Moiety
Alterations to the 1-(4-fluorobenzyl) group are primarily achieved through the synthesis of analogues starting from variously substituted benzyl halides or benzylhydrazines. This approach allows for systematic exploration of the impact of substituents on the phenyl ring. The nature, size, and electronic properties of these substituents can significantly influence the molecule's interaction with biological targets.
Common modifications include the introduction of other halogens (Cl, Br), alkyl groups (methyl, ethyl), alkoxy groups (methoxy), and electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) at various positions on the benzene (B151609) ring. researchgate.net For example, the synthesis of analogues with 4-chloro, 4-bromo, 4-methyl, or 4-(trifluoromethyl)benzyl groups allows for a direct comparison with the parent 4-fluoro compound, providing insights into the role of the substituent's electronic and steric properties. researchgate.net
Table 2: Representative Analogues with Modified Benzyl Moieties
| N1-Substituent | Rationale for Modification | Synthetic Precursor | Reference |
|---|---|---|---|
| Benzyl | Baseline comparison; remove fluorine effect | Benzyl chloride | researchgate.net |
| 4-Chlorobenzyl | Evaluate effect of a different halogen | 4-Chlorobenzyl chloride | researchgate.net |
| 4-Bromobenzyl | Evaluate effect of a larger halogen | 4-Bromobenzyl bromide | researchgate.net |
| 4-Methylbenzyl | Introduce an electron-donating group | 4-Methylbenzyl chloride | researchgate.net |
| 4-(Trifluoromethyl)benzyl | Introduce a strong electron-withdrawing group | 4-(Trifluoromethyl)benzyl bromide | researchgate.net |
| 3,4,5-Trimethoxybenzyl | Introduce multiple electron-donating groups | 3,4,5-Trimethoxybenzyl chloride | researchgate.net |
Introduction of Diverse Substituents for SAR Exploration
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the design of more potent and selective compounds. frontiersin.org For the this compound scaffold, SAR exploration involves systematically introducing a variety of substituents at all available positions and assessing the impact on a specific biological activity.
The electronic properties of substituents on the pyrazole ring can have a significant effect on potency. For example, installing an electron-withdrawing group like a trifluoromethyl at the C3 position (adjacent to the amino group) or an electron-donating methoxy (B1213986) group can lead to a marked decrease or complete loss of activity in certain contexts, highlighting the sensitivity of the target interaction to the electronic environment of the pyrazole core. acs.org
Similarly, modifications to the N1-benzyl group are critical. The antagonism of certain receptors, for instance, can be optimized by introducing substituents like 3-chlorophenyl or 3-chloro-4-fluorophenyl at the N1 position of the pyrazole. nih.gov A series of pyrazolo[3,4-d]pyrimidine derivatives showed that substituting a phenylurea moiety at different positions could drastically alter inhibitory activity against kinases like FLT3 and VEGFR2. acs.org These studies underscore the importance of systematic derivatization to build a comprehensive SAR model. frontiersin.org
Table 3: SAR Findings from Diverse Substitutions
| Modification Site | Substituent Type | Example Substituent | Observed Impact on Activity (General) | Reference |
|---|---|---|---|---|
| Pyrazole C4 | Arylchalcogenyl | -SePh, -SPh | Can increase nociceptive threshold | frontiersin.org |
| Pyrazole N1 (Aryl) | Electron-withdrawing | 3-Chlorophenyl | Can optimize receptor antagonism | nih.gov |
| Pyrazole C3/C5 | Electron-withdrawing | -CF₃ | Often detrimental to potency | acs.org |
| Pyrazole C3/C5 | Electron-donating | -OCH₃ | Can lead to loss of activity | acs.org |
| Amine at C3 | Acylation/Heterocycle formation | Pyrazolo[1,5-a]pyrimidine | Creates new vector for substitution, alters properties | nih.govresearchgate.net |
Synthesis of Chiral Analogues
The introduction of chirality into drug candidates is a key strategy for improving potency, selectivity, and pharmacokinetic profiles. For pyrazole-based structures, chirality can be introduced in several ways. One common method is to append a chiral substituent to the core, for instance, by acylating the 3-amino group with a chiral carboxylic acid or reacting it with a chiral electrophile.
More sophisticated approaches involve the asymmetric synthesis of the pyrazole core itself or its precursors. Organocatalysis has emerged as a powerful tool for this purpose. For example, the enantioselective Michael addition of 4-unsubstituted pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by chiral primary amines, can generate optically active pyrazole derivatives. nih.govresearchgate.net These chiral pyrazolone (B3327878) intermediates can then be further elaborated to yield chiral aminopyrazole analogues. Another advanced strategy involves the chiral phosphine-mediated alkylation/annulation sequence between pyrazolones and modified starting materials to create complex, fused chiral heterocyclic systems. rsc.org Such methods allow for precise control over the stereochemistry, enabling the synthesis of individual enantiomers for biological evaluation.
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield? Methodological Answer: The compound can be synthesized via condensation of 3-aryl-2-(aminomethylen)propannitriles (e.g., 3-(4-fluorobenzyl)-2-(aminomethylen)propannitrile) with hydrazinium salts in short-chain alcohols (C1–C3), as described in German Patent DE4333659 . Key parameters for optimization include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent: Methanol or ethanol improves solubility of intermediates.
- Hydrazine equivalents: A 1.2–1.5 molar excess minimizes incomplete cyclization.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. For air-sensitive intermediates (e.g., nitro derivatives), inert atmospheres (N₂/Ar) and anhydrous solvents are critical .
Advanced: How do substituents on the benzyl group influence regioselectivity during pyrazole ring formation? Methodological Answer: Electron-withdrawing groups (e.g., 4-fluoro) stabilize the transition state during cyclization, favoring 1,3-dipolar addition. Computational studies (DFT) suggest that substituents alter electron density at the nitrile carbon, directing hydrazine attack. For example, 4-fluorobenzyl derivatives exhibit 85% regioselectivity for the 1H-pyrazol-3-amine isomer versus <60% for non-substituted analogs .
Structural Characterization
Basic: What analytical techniques are most reliable for confirming the structure of this compound? Methodological Answer:
- NMR: H NMR (CDCl₃) shows characteristic peaks: δ 7.25–7.35 (m, Ar-H), 5.35 (s, NH₂), and 5.10 (s, CH₂). F NMR confirms the para-fluoro substituent (δ -110 to -115 ppm) .
- HRMS: Expected [M+H]⁺ = 206.0832 (C₁₀H₁₀FN₃). Deviations >2 ppm indicate impurities .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation? Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond angles and torsion angles critical for stability. For example, the dihedral angle between the pyrazole and fluorobenzyl rings in this compound is 42.5°, indicating moderate conjugation. Triclinic crystal systems (space group P1) with Z = 2 are common, as seen in analogs like 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine .
Biological Activity Profiling
Basic: What assays are suitable for evaluating the bioactivity of this compound? Methodological Answer:
- Kinase inhibition: Use fluorescence polarization assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ determination).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations.
- Solubility: Pre-screen in PBS (pH 7.4) to ensure bioavailability .
Advanced: How can metabolic stability be assessed in vitro? Methodological Answer:
- Liver microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to calculate IC₅₀ values .
Data Contradictions
Basic: How to address discrepancies in reported synthetic yields for this compound? Methodological Answer: Compare reaction protocols for:
- Catalyst use: Copper(I) bromide (0.5 mol%) increases yields from 50% to 75% in Ullmann-type couplings .
- Purification: Gradient elution (hexane → ethyl acetate) reduces co-eluting byproducts .
Advanced: Why might crystallographic data conflict with computational predictions? Methodological Answer: Solid-state effects (e.g., hydrogen bonding, π-stacking) can distort gas-phase DFT-optimized geometries. For example, the calculated C-F bond length (1.34 Å) may differ from X-ray data (1.38 Å) due to crystal packing .
Computational Modeling
Advanced: How to perform docking studies for target identification? Methodological Answer:
- Protein preparation: Retrieve PDB structures (e.g., COX-2: 5KIR) and optimize with AMBER.
- Ligand parametrization: Generate 3D conformers (Open Babel) and assign charges (GAFF).
- Docking: Use AutoDock Vina with a 20 Å grid centered on the active site. Validate with RMSD clustering (<2 Å) .
Stability and Storage
Basic: What are optimal storage conditions for this compound? Methodological Answer: Store at -20°C in amber vials under argon. Aqueous solutions (e.g., DMSO stocks) should be aliquoted to avoid freeze-thaw degradation. Stability >6 months is achievable with desiccants (silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
